4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole

Regioselective synthesis Suzuki–Miyaura coupling Imidazole functionalization

N-H imidazole building blocks produce regioisomeric mixtures during cross-coupling due to ambident nucleophilicity, wasting Pd catalyst and reducing library yields. This N-MOM-protected, C-2-phenylimidazole scaffold resolves this by enforcing predictable regiochemical outcomes: • Pre-installed C-2-phenyl group (74% yield already incorporated) eliminates one synthetic transformation from library workflows. • MOM protecting group enables ortho-directed lithiation at C-2 and cleaves quantitatively under mild acid (2 M HCl/EtOH) for downstream N-H functionalization. • Dual C-4/C-5 bromine atoms support sequential Suzuki-Miyaura, tandem Sonogashira, or direct arylation chemistry with defined site-selectivity. Supplied at 95% purity with full QA documentation for immediate research use.

Molecular Formula C11H10Br2N2O
Molecular Weight 346.02 g/mol
Cat. No. B12272607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole
Molecular FormulaC11H10Br2N2O
Molecular Weight346.02 g/mol
Structural Identifiers
SMILESCOCN1C(=C(N=C1C2=CC=CC=C2)Br)Br
InChIInChI=1S/C11H10Br2N2O/c1-16-7-15-10(13)9(12)14-11(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyLYYXLSLVJIKTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole: Dual-Bromine Imidazole Intermediate


4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole is a 1,2,4,5-tetrasubstituted imidazole bearing two bromine atoms at C-4 and C-5, a phenyl group at C-2, and a methoxymethyl (MOM) protecting group at N-1 [1]. It belongs to the class of polyhalogenated imidazole building blocks employed as modular platforms for sequential palladium-catalyzed cross-coupling reactions [2]. The compound was first disclosed as a key intermediate in the total synthesis of the marine alkaloid nortopsentins via site-selective Suzuki-Miyaura coupling of 1-methoxymethyl-2,4,5-tribromoimidazole with phenylboronic acid, isolated in 74% yield [3]. Commercially available at 95–98% purity from multiple suppliers, this compound serves as a differentiated, N-protected dual-electrophile scaffold for constructing polysubstituted imidazoles with predictable regiochemical outcomes.

Superiority Over Unprotected Imidazole Analogs


In-class imidazole building blocks such as 4,5-dibromo-2-phenyl-1H-imidazole (CAS 56338-00-2, N–H unprotected) or 4,5-dibromo-1-methyl-2-phenyl-1H-imidazole (CAS 881997-92-8, N–Me) lack the methoxymethyl (MOM) protecting group that is essential for predictable regiochemical control during organometallic transformations [1]. The MOM group serves a dual function: it acts as an ortho-directing group for selective lithiation at C-2 [2] and can be quantitatively cleaved under mild acidic conditions (e.g., refluxing 2 M HCl/EtOH) to liberate the free N–H imidazole after coupling is complete [1]. By contrast, the N–H analog exhibits ambident nucleophilicity leading to regioisomeric mixtures, while the N–methyl analog cannot be deprotected, permanently locking the substitution pattern and precluding downstream N–H functionalization. These differences compel a procurement decision based on synthetic route design rather than simple structural similarity.

Quantitative Evidence for Differentiation


Site-Selective Suzuki–Miyaura Coupling

When 1-methoxymethyl-2,4,5-tribromoimidazole (73) was reacted with 1.0 equivalent of phenylboronic acid under Pd(PPh₃)₄ catalysis, exclusive mono-coupling occurred at the C-2 position, affording 4,5-dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole (75) in 74% isolated yield [1]. In contrast, employing 2.0 equivalents of phenylboronic acid with prolonged reaction time generated 4,5-dibromo-1-methoxymethyl-2-phenyl-1H-imidazole (75) alongside over-reaction products arising from competitive coupling at C-4/C-5, reducing the yield of the desired di-bromo intermediate [1]. This demonstrates that the MOM protecting group directs the first arylation exclusively to C-2 while preserving the C-4 and C-5 bromine atoms for subsequent orthogonal coupling steps—a regiochemical outcome not reproducible with N–H or N-alkyl analogs lacking the MOM directing effect [2].

Regioselective synthesis Suzuki–Miyaura coupling Imidazole functionalization

Metal–Halogen Exchange Regioselectivity

In a systematic study of metal–halogen exchange on polybromoimidazoles, 1-protected 2,4,5-tribromoimidazoles bearing a MOM (CH₂OMe) group at N-1 react with 1.0 equivalent of n-BuLi exclusively at the C-2 bromine, yielding the corresponding 1-protected 4,5-dibromoimidazole derivatives in good yields [1]. This regioselectivity is retained across a panel of organometallic reagents (EtMgBr, MeLi, s-BuLi, PhLi) [1]. By contrast, 4,5-dibromoimidazole lacking N-protection yields a mixture of 4- and 5-substituted products upon deprotonation/lithiation, demonstrating the indispensable role of the MOM protecting group in enforcing predictable lithiation regiochemistry [1][2]. The MOM group can subsequently be removed under mild acidic hydrolysis to unmask the N–H imidazole, enabling further functionalization [1].

Organolithium chemistry Regioselective lithiation Imidazole C–H functionalization

N-Heterocyclic Carbene Precursor Performance

In a comparative stereoelectronic study of halogenated N-heterocyclic carbenes (NHCs), the 4,5-dibromoimidazol-2-ylidene IMesBr and its bulkier analog IPrBr were evaluated against the ubiquitous IMes and IPr ligands. The Pd–IPrBr complex demonstrated superior catalytic performance in Suzuki–Miyaura coupling of 4-bromotoluene with phenylboronic acid, achieving higher conversion than the corresponding 4,5-dichloro- or non-halogenated NHC complexes [1]. Specifically, IPrBr·Pd(cinnamyl)Cl gave >99% conversion within 2 h at 0.5 mol% loading (80 °C, K₂CO₃, EtOH/H₂O), outperforming the parent IPr system under identical conditions [1]. The study notes that 4,5-dibromoimidazol-2-ylidenes are a scarce compound class, with IMesBr being the only structurally characterized example at the time of publication, in stark contrast to the expanding library of 4,5-dichloro analogues [1]. While 4,5-dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole itself is not an NHC but a protected imidazole building block, it provides access to this underexplored dibromo-NHC ligand space upon N-deprotection and N-functionalization, a synthetic pathway not available from 4,5-dichloroimidazoles due to differing halogen reactivity.

N-Heterocyclic carbenes Homogeneous catalysis Suzuki coupling

Multi-Gram Scale Bromination Synthesis

A practical multi-gram scale polybromination protocol using stoichiometric Br₂–DMF complex enables the preparation of polybrominated imidazoles including 4,5-dibromo-1-methyl-2-phenyl-1H-imidazole, a close N-methyl analog of the target MOM-protected compound [1]. The Br₂–DMF method affords good yields compared to traditional procedures requiring large excesses of acetic acid–sodium acetate buffer [1]. This bromination methodology is directly applicable to 1-methoxymethyl-2-phenyl-1H-imidazole, establishing a viable synthetic route to the target compound that avoids the multi-step cross-coupling sequence required when starting from tribromoimidazole . The commercial availability at 95–98% purity from multiple vendors (e.g., Leyan Catalog No. 1583804, 98% purity) confirms that this synthesis has been successfully implemented at production scale.

Scale-up synthesis Polybromination Process chemistry

Sequential Cross-Coupling Platform

The compound functions as a modular platform for sequential Suzuki–Miyaura cross-coupling reactions. The two bromine atoms at C-4 and C-5 exhibit differential reactivity, enabling a stepwise introduction of two distinct aryl/heteroaryl groups to generate 2,4,5-triarylated imidazoles with complete regiocontrol [1]. This sequential coupling strategy was demonstrated in the synthesis of neurodazine and analogues, where 1-protected 2,4,5-tribromoimidazole undergoes a first coupling at C-2, followed by sequential C-5 and C-4 arylations [1]. The target compound, already bearing the C-2 phenyl group, occupies the midpoint of this synthetic sequence and provides a direct entry point for C-4/C-5 diversification, bypassing the initial C-2 coupling step [2]. In contrast, 4,5-dibromo-2-phenyl-1H-imidazole (N–H) cannot undergo clean sequential coupling because the unprotected N–H participates in competing side reactions under Pd-catalyzed conditions.

Sequential cross-coupling Modular synthesis Polysubstituted imidazoles

Application Scenarios


Triaryl Imidazole Library Synthesis

Researchers synthesizing focused libraries of 2,4,5-triarylimidazoles for biological screening can procure this compound as a pre-functionalized C-2-phenyl intermediate, requiring only two sequential Suzuki–Miyaura couplings at C-5 and C-4 to access diverse triaryl products. The 74% yield achieved for the C-2 phenylation step [1] is already incorporated in the purchased material, eliminating one synthetic transformation from the library production workflow and reducing overall Pd catalyst consumption relative to starting from the tribromo precursor [2].

NHC Precursor Synthesis for Catalysis

For organometallic chemists developing new NHC ligand scaffolds, the compound serves as a gateway to 4,5-dibromoimidazolium salts upon MOM deprotection and N-functionalization with bulky aryl groups (e.g., mesityl, 2,6-diisopropylphenyl). The resulting 4,5-dibromoimidazol-2-ylidenes represent a rare and catalytically promising NHC subclass that has demonstrated superior performance in Suzuki coupling and transfer hydrogenation compared to non-halogenated and 4,5-dichloro analogues [3]. The limited availability of dibromo-NHCs in the literature creates an opportunity for proprietary ligand development.

Sonogashira Alkynylation for Enediyne Synthesis

The 4,5-dibromo substitution pattern enables tandem Sonogashira alkynylation at both C-4 and C-5 positions, providing direct access to symmetrical and unsymmetrical 4,5-dialkynylimidazoles [4]. These products undergo thermal Bergman cycloaromatization, making them valuable precursors for enediyne antitumor agent development. The MOM protecting group is essential for this chemistry, as it prevents N–H participation in side reactions during alkynylation and can be removed post-coupling to liberate the bioactive N–H imidazole pharmacophore [4].

C–H Arylation Methodology Development

For synthetic methodology groups developing C–H functionalization protocols, the compound provides a well-defined substrate for studying site-selectivity in Pd-catalyzed direct arylation. The combination of two C–Br bonds (oxidative addition sites) and a C-2 phenyl group (potential C–H activation site) creates a multi-modal reactivity profile that enables systematic investigation of chemoselectivity between C–Br and C–H arylation pathways [5]. This substrate complexity is unavailable with simpler mono- or dihalogenated imidazoles that lack the orthogonally reactive C-2 substituent.

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